3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a thione group (C=S) and two aromatic rings, one of which is substituted with methoxy groups.
Preparation Methods
The synthesis of 3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro groups on the aromatic rings can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE include other oxadiazole derivatives and compounds with similar functional groups. Some examples are:
- 3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE-2-ONE
- 3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOLE-2-THIONE
These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of 3-{[(4-METHYLPHENYL)AMINO]METHYL}-5-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE .
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[(4-methylanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H21N3O4S/c1-12-5-7-14(8-6-12)20-11-22-19(27)26-18(21-22)13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10,20H,11H2,1-4H3 |
InChI Key |
LZCFOUURNUCRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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